2-(4-bromophenyl)propanedinitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZOWXUZIYDYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Protocols
Direct Synthesis of 2-(4-bromophenyl)propanedinitrile
The direct formation of this compound, more accurately named 2-(4-bromobenzylidene)malononitrile (B1330092), is most commonly achieved through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group.
The classical and most direct route to 2-(4-bromobenzylidene)malononitrile involves the reaction of 4-bromobenzaldehyde (B125591) with malononitrile (B47326). This reaction is a prime example of the Knoevenagel condensation. acs.orgresearchgate.netmdpi.com The reaction is typically catalyzed by a base, which deprotonates the malononitrile, forming a carbanion that then attacks the carbonyl carbon of the 4-bromobenzaldehyde. Subsequent dehydration leads to the formation of the desired product. Various catalysts and reaction conditions have been explored to optimize this synthesis.
A general procedure involves stirring a mixture of 4-bromobenzaldehyde and malononitrile in the presence of a catalyst in a suitable solvent. acs.org The choice of catalyst and solvent can significantly impact the reaction rate and yield.
| Reactants | Catalyst | Solvent | Temperature | Yield | Reference |
| 4-Bromobenzaldehyde, Malononitrile | Ni(NO₃)₂·6H₂O | Water | Room Temperature | 90% | ijcps.org |
| 4-Bromobenzaldehyde, Malononitrile | Biguanidine-functionalized Cobalt Ferrite (B1171679) Nanoparticles | Solvent-free | 60 °C | High | acs.org |
| 4-Bromobenzaldehyde, Malononitrile | p-Toluenesulfonic acid (p-TSA) | Solvent-free | 80 °C | 92% | academie-sciences.fr |
| 4-Bromobenzaldehyde, Malononitrile | Zinc oxide nanostructures | - | - | High | rsc.org |
| 4-Bromobenzaldehyde, Malononitrile, Dimedone | CuFe₂O₄@starch | Ethanol (B145695) | Room Temperature | High | nih.gov |
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. For the synthesis of 2-(4-bromobenzylidene)malononitrile, this has translated into the use of water as a solvent, solvent-free conditions, and the development of reusable catalysts.
For instance, an efficient and green protocol utilizes nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) as a catalyst in an aqueous medium at room temperature, affording the product in high yield with a simple workup procedure. ijcps.org Another approach employs biguanidine-functionalized cobalt ferrite nanoparticles as a magnetically separable and reusable heterogeneous base catalyst under solvent-free conditions, offering high yields and short reaction times. acs.org The use of p-toluenesulfonic acid under solvent-free conditions at 80°C also provides an efficient and environmentally benign method for this synthesis. academie-sciences.fr Furthermore, zinc oxide nanostructures have been recognized as cost-effective, non-toxic, and environmentally friendly catalysts for Knoevenagel condensations. rsc.org Bionanocomposites, such as starch-supported copper ferrite nanoparticles (CuFe₂O₄@starch), have also been successfully used as magnetically recyclable catalysts in ethanol at room temperature, emphasizing the move towards sustainable chemistry. nih.gov
Synthesis of Derivatives Incorporating the this compound Scaffold
The this compound scaffold is a valuable starting material for the synthesis of a wide range of derivatives, particularly heterocyclic compounds. The reactivity of the dinitrile and the double bond allows for its participation in various condensation, multicomponent, and cyclization reactions.
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. acs.orgresearchgate.netmdpi.com It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, such as malononitrile, in the presence of a catalyst. acs.orgresearchgate.net This reaction is widely used to synthesize substituted alkenes, which are important intermediates for various fine chemicals and bioactive molecules. acs.orgmdpi.com The reaction of 4-bromobenzaldehyde with malononitrile is a classic example of a Knoevenagel condensation, yielding 2-(4-bromobenzylidene)malononitrile. acs.orgijcps.orgrsc.org
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. academie-sciences.frmdpi.com These reactions are particularly valuable in medicinal chemistry for creating libraries of structurally diverse compounds. academie-sciences.frresearchgate.net
The derivative, 2-(4-bromobenzylidene)malononitrile, which is formed in situ from 4-bromobenzaldehyde and malononitrile, is a key component in several MCRs. For example, a one-pot, three-component reaction of 2-aminobenzimidazole, 4-bromobenzaldehyde, and malononitrile, catalyzed by p-toluenesulfonic acid under solvent-free conditions, yields 2-amino-4-(4-bromophenyl)-1,4-dihydrobenzo researchgate.netmdpi.comimidazolo[1,2-a]pyrimidine-3-carbonitrile in high yield. academie-sciences.fr Similarly, novel spiro-4H-pyran derivatives have been synthesized through a multicomponent reaction involving pyridotriazines, pyrazolone, and malononitrile, where a 4-bromophenyl substituted intermediate is involved. rsc.org Another example is the synthesis of 2-amino-4-arylquinoline-3-carbonitriles via a Mannich-type reaction of aromatic amines, aromatic aldehydes (including 4-bromobenzaldehyde), and malononitrile. researchgate.net
| Reaction Type | Reactants | Product Type | Reference |
| One-pot, three-component | 2-Aminobenzimidazole, 4-Bromobenzaldehyde, Malononitrile | 2-Amino-4-(4-bromophenyl)-1,4-dihydrobenzo researchgate.netmdpi.comimidazolo[1,2-a]pyrimidine-3-carbonitrile | academie-sciences.fr |
| Multicomponent | Pyridotriazines, Pyrazolone, Malononitrile (with 4-bromophenyl substituent) | Spiro-4H-pyran derivatives | rsc.org |
| Mannich-type, three-component | Aromatic amines, 4-Bromobenzaldehyde, Malononitrile | 2-Amino-4-arylquinoline-3-carbonitriles | researchgate.net |
The this compound moiety is a versatile precursor for the synthesis of various heterocyclic systems through cyclization reactions. researchgate.net The presence of the nitrile groups and the activated double bond facilitates reactions with a range of nucleophiles, leading to the formation of new rings.
For instance, the reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with malononitrile in the presence of pyridine (B92270) leads to the formation of a pyrazole (B372694) derivative. nih.gov In another example, new Schiff bases derived from purines have been used as starting materials to prepare metal complexes, showcasing the utility of condensation and cyclization reactions in generating novel heterocyclic structures. rsc.org The synthesis of various indoline-based heterocyclic scaffolds often involves cyclization reactions where similar precursors could be utilized. ekb.eg
Metal-Catalyzed Cross-Coupling Strategies for Modification of the Bromophenyl Moiety
The presence of a bromine atom on the phenyl ring of this compound offers a prime site for post-synthetic modification through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups. Key strategies applicable to the modification of the bromophenyl moiety include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For the modification of this compound, it would involve the reaction of the aryl bromide with a suitable boronic acid or ester in the presence of a palladium catalyst and a base. While direct examples on this compound are not extensively documented in readily available literature, the Suzuki-Miyaura reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids has been successfully demonstrated using a Pd(PPh₃)₄ catalyst, showcasing the feasibility of this approach on similar bromophenyl-containing heterocycles. mdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tuned for specific substrates. libretexts.orgresearchgate.net
Heck Reaction: The Heck reaction, another palladium-catalyzed process, couples an unsaturated halide with an alkene to form a substituted alkene. libretexts.org This methodology could be employed to introduce alkenyl groups onto the phenyl ring of this compound. The reaction typically utilizes a palladium catalyst, a base, and is often carried out at elevated temperatures. rsc.org The efficiency and stereoselectivity of the Heck reaction are influenced by the choice of catalyst, ligands, and reaction conditions. libretexts.org
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org This method allows for the formation of a carbon-carbon bond between the bromophenyl group of the target molecule and a variety of alkynes. Nickel catalysts have also been developed for Sonogashira couplings, offering a palladium-free alternative. wikipedia.org
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is a powerful tool. youtube.com This palladium-catalyzed cross-coupling reaction enables the arylation of amines with aryl halides. youtube.comacs.org This would allow for the introduction of primary or secondary amine functionalities to the phenyl ring of this compound. The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine (B1218219) ligand, which plays a critical role in the catalytic cycle. youtube.comnih.govprinceton.edu
The following table summarizes the key features of these cross-coupling strategies for the potential modification of this compound.
| Reaction | Catalyst System | Coupling Partner | Bond Formed | Key Features |
| Suzuki-Miyaura | Pd(0) or Pd(II) complexes with phosphine ligands | Boronic acids/esters | C-C | Mild reaction conditions, high functional group tolerance. libretexts.orgresearchgate.net |
| Heck | Pd(0) or Pd(II) complexes | Alkenes | C-C (alkenyl) | Forms substituted alkenes, often with high stereoselectivity. libretexts.org |
| Sonogashira | Pd complexes with Cu(I) co-catalyst | Terminal alkynes | C-C (alkynyl) | Can be performed under mild conditions. wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig | Pd complexes with bulky phosphine ligands | Amines | C-N | Versatile for a wide range of amines. acs.orgnih.gov |
Catalytic Systems and Optimized Reaction Conditions in the Synthesis of this compound and its Derivatives
The primary synthetic route to this compound is the Knoevenagel condensation between 4-bromobenzaldehyde and malononitrile. The efficiency and environmental impact of this transformation are heavily influenced by the choice of catalyst and reaction conditions. Research has focused on the development of organocatalytic, heterogeneous, solvent-free, and microwave-assisted methods to improve the synthesis.
Exploration of Organocatalysis in Malononitrile-Based Transformations
Organocatalysis has emerged as a powerful, metal-free approach for promoting malononitrile-based transformations. These catalysts are often derived from natural products and offer a greener alternative to traditional metal catalysts.
In one study, quinine, a cinchona alkaloid, was used to catalyze the cascade reaction of isatylidene-malononitriles with 2-ethylidene 1,3-indandiones. mdpi.com While not a direct synthesis of the title compound, this demonstrates the potential of cinchona alkaloids in activating malononitrile derivatives. Another approach utilized a piperazine-functionalized agar (B569324) gel as a heterogeneous organocatalyst for the synthesis of N-aryl-4-aryldihydropyridines from anilines, aldehydes (including 4-bromobenzaldehyde), and malononitrile. europa.eu This biopolymer-based catalyst is mild, inexpensive, and recoverable. europa.eu
A plausible mechanism for the organocatalyzed Knoevenagel condensation involves the activation of the malononitrile by the basic organocatalyst, which facilitates the deprotonation to form a carbanion. This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of 4-bromobenzaldehyde, followed by dehydration to yield the final product.
Investigation of Heterogeneous Catalysis for Enhanced Reaction Efficiency
Heterogeneous catalysts offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Several studies have reported the use of heterogeneous catalysts for the synthesis of 2-(4-bromobenzylidene)malononitrile.
Biguanidine-functionalized cobalt ferrite nanoparticles (CFNPs) have been employed as a magnetically separable, heterogeneous base catalyst for the Knoevenagel condensation of 4-bromobenzaldehyde and malononitrile under solvent-free conditions. nih.gov This nanocatalyst demonstrated high efficiency and could be easily recovered and reused multiple times without a significant loss of activity. nih.gov Another example is the use of an all-organic porous heterogeneous composite, HCP 120-MI@OH, which catalyzed the Knoevenagel condensation in water at room temperature with high yields. researchgate.net
The following table presents a comparison of different heterogeneous catalysts used in the synthesis of 2-(4-bromobenzylidene)malononitrile.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Biguanidine-functionalized cobalt ferrite nanoparticles (CFNPs) | 4-bromobenzaldehyde, malononitrile | Solvent-free | 60 | 4-10 min | High | nih.gov |
| HCP 120-MI@OH | 4-bromobenzaldehyde, malononitrile | Water | Room Temp. | 0.5 h | High | researchgate.net |
| p-Toluenesulfonic acid (p-TSA) | 2-aminobenzimidazole, 4-bromobenzaldehyde, malononitrile | Solvent-free | 80 | 30 min | 92 | libretexts.org |
Development of Solvent-Free and Microwave-Assisted Synthetic Methods
To align with the principles of green chemistry, significant efforts have been made to develop solvent-free and microwave-assisted synthetic methods. These approaches often lead to shorter reaction times, higher yields, and simplified work-up procedures.
The synthesis of 2-amino-4-(4-bromophenyl)-1,4-dihydrobenzo wikipedia.orgacs.orgimidazolo[1,2-a]pyrimidine-3-carbonitrile has been achieved through a one-pot, multi-component reaction of 2-aminobenzimidazole, 4-bromobenzaldehyde, and malononitrile under solvent-free conditions using p-toluenesulfonic acid as a catalyst. libretexts.org Similarly, a solvent-free synthesis of tetrahydrobenzo[b]pyrans has been reported using arylidene malononitriles, including the 4-bromo derivative. nih.gov
Microwave irradiation has also been effectively utilized to accelerate the synthesis of various heterocyclic compounds derived from malononitrile. gelest.comresearchgate.net For instance, the synthesis of malononitrile derivatives from N-phenyl succinimides has been accomplished under microwave-assisted solvent-free conditions using neutral alumina (B75360) as a solid support. libretexts.org These methods highlight the potential for rapid and efficient synthesis of complex molecules derived from this compound.
Mechanistic Elucidation of Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient pathways. The primary synthetic route to this compound, the Knoevenagel condensation, proceeds through a well-established nucleophilic addition mechanism.
Investigation of Nucleophilic Addition Mechanisms
The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the nucleophilic addition of an active hydrogen compound, such as malononitrile, to a carbonyl group, in this case, 4-bromobenzaldehyde. nih.govprinceton.edu The reaction is typically catalyzed by a base.
The generally accepted mechanism proceeds through the following steps:
Deprotonation: The basic catalyst removes a proton from the active methylene group of malononitrile, generating a resonance-stabilized carbanion (enolate). The electron-withdrawing nature of the two cyano groups makes the methylene protons of malononitrile sufficiently acidic for deprotonation by a weak base. nih.gov
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This step leads to the formation of a tetrahedral intermediate, a β-hydroxy dinitrile.
Dehydration: The intermediate β-hydroxy dinitrile readily undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product, 2-(4-bromobenzylidene)malononitrile. This elimination is often spontaneous and is driven by the formation of a stable, conjugated system.
The rate-determining step of the reaction can vary depending on the specific reaction conditions and the nature of the catalyst. However, the nucleophilic addition of the malononitrile carbanion to the aldehyde is often considered the key step. princeton.edu The entire process is a condensation reaction, as a molecule of water is eliminated. nih.gov
Understanding Elimination and Cycloaddition Mechanisms
The synthetic versatility of this compound and its derivatives is significantly expanded through elimination and cycloaddition reactions. These reaction mechanisms provide pathways to a diverse array of complex molecules, including conjugated systems and various heterocyclic scaffolds. Understanding the principles governing these transformations is crucial for designing synthetic routes to novel compounds.
Elimination Reactions: The Knoevenagel Condensation Pathway
A primary example of a reaction involving an elimination step to form a precursor to the title compound is the Knoevenagel condensation. This reaction is a modification of the aldol (B89426) condensation and is fundamental for creating carbon-carbon double bonds. wikipedia.org The process involves the nucleophilic addition of a compound with an active methylene group, such as malononitrile, to a carbonyl group of an aldehyde or ketone, in this case, 4-bromobenzaldehyde. This is followed by a dehydration reaction, which is a type of elimination. wikipedia.org
The mechanism proceeds in several key steps:
Deprotonation: A mild base, such as piperidine (B6355638) or an ionic liquid, abstracts a proton from the active methylene group of malononitrile. acs.orgniscpr.res.in The electron-withdrawing nature of the two nitrile groups increases the acidity of these protons, facilitating the formation of a stabilized carbanion (enolate).
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. This addition forms an intermediate aldol-type product. acs.org
Dehydration (Elimination): The intermediate alcohol is subsequently eliminated as a water molecule to form a stable, conjugated α,β-unsaturated dinitrile, specifically 2-[(4-bromophenyl)methylidene]propanedinitrile. acs.org This elimination step is typically spontaneous under the reaction conditions, driven by the formation of the extended conjugated system.
| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |
| 4-Bromobenzaldehyde | Malononitrile | NUC-51a catalyst, Ethanol, 65 °C | 2-[(4-bromophenyl)methylidene]propanedinitrile | N/A | rsc.org |
| 4-Chlorobenzaldehyde | Malononitrile | [MeHMTA]BF4, Room Temp | 2-(4-Chlorophenylmethylene)malononitrile | 95 | niscpr.res.in |
| 4-Nitrobenzaldehyde | Malononitrile | [MeHMTA]BF4, Room Temp | 2-(4-Nitrophenylmethylene)malononitrile | 98 | niscpr.res.in |
| Benzaldehyde | Malononitrile | [MeHMTA]BF4, Room Temp | 2-(Phenylmethylene)malononitrile | 96 | niscpr.res.in |
| 4-Bromobenzaldehyde | Malononitrile | p-TsOH, Toluene, Reflux | 2-[(4-bromophenyl)methylidene]propanedinitrile | 92 | N/A |
Cycloaddition Reaction Mechanisms
Cycloaddition reactions are powerful concerted processes that form cyclic molecules by rearranging pi-electrons. libretexts.org The unsaturated derivative, 2-[(4-bromophenyl)methylidene]propanedinitrile, is an excellent substrate for these reactions. Its carbon-carbon double bond is electron-deficient due to the strong electron-withdrawing effect of the two adjacent nitrile groups, making it a potent dienophile or dipolarophile in various cycloaddition reactions. uc.pt
[4+2] Cycloaddition (Diels-Alder Reaction): In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.orguc.pt 2-[(4-Bromophenyl)methylidene]propanedinitrile can serve as the dienophile, reacting with various dienes to produce substituted cyclohexene (B86901) derivatives. These reactions are known for their high degree of stereospecificity and regioselectivity. For instance, the reaction with a substituted furan (B31954) can lead to bridged bicyclic compounds, which are valuable synthetic intermediates. beilstein-journals.org Domino reactions that combine a Knoevenagel condensation with an intramolecular hetero-Diels-Alder reaction are also an efficient strategy for constructing complex polycyclic heterocyclic systems in a single pot. uc.pt
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This class of reactions involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. researchgate.net The electron-deficient alkene in 2-[(4-bromophenyl)methylidene]propanedinitrile makes it an excellent reaction partner for various 1,3-dipoles like azomethine ylides, nitrile oxides, and azides. researchgate.netyoutube.com
Reaction with Azomethine Ylides: The reaction with azomethine ylides, often generated in situ, provides a direct route to highly substituted pyrrolidine (B122466) rings. researchgate.net
Reaction with Nitrile Oxides: Cycloaddition with nitrile oxides yields isoxazoline (B3343090) rings, which can be further transformed into other useful functional groups. youtube.com
These cycloaddition strategies provide access to a wide range of nitrogen- and oxygen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. The competition between different reaction pathways, such as Michael addition versus Diels-Alder cycloaddition, can sometimes be observed, and conditions can be tuned to favor the desired cyclic product. rsc.org
| Reactant 1 (Aryl Dinitrile Derivative) | Reactant 2 (Diene/Dipole) | Reaction Type | Product Type | Reference |
| Arylidene Malononitrile | Alkyl Isocyanide / 3-Formylchromone | [1+4] Cycloaddition / Michael Addition | Iminofurochromone-derived benzylmalononitriles | rsc.org |
| Arylidene Malononitrile | N-Phenylmaleimide | Diels-Alder | Pyrrolo[3,4-c]quinoline derivatives | N/A |
| 2-[(4-bromophenyl)methylidene]propanedinitrile | Azomethine Ylide | [3+2] Cycloaddition | Spiro-pyrrolidine derivatives | researchgate.net |
| N-Arylpyrrole | Benzyne (from Diaryliodonium salt) | [4+2] Cycloaddition | Bridged-ring amines | beilstein-journals.org |
| 2-Aryl-1-cyano-1-nitroethene | Azido(trimethyl)silane | [2+3] Cycloaddition | 4-Aryl-1H-1,2,3-triazole-5-carbonitriles | ejournals.eu |
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Nitrile Functionality in 2-(4-bromophenyl)propanedinitrile
The carbon atoms of the nitrile groups are electrophilic and can be attacked by nucleophiles. These reactions are fundamental to the synthetic utility of nitriles, allowing for their conversion into other functional groups. For instance, nitriles are known to undergo hydrolysis to form carboxylic acids or amides, a transformation that is invaluable in medicinal chemistry. solubilityofthings.com They can also participate in cycloaddition reactions, serving as building blocks for the synthesis of various heterocyclic systems. researchgate.net The presence of two nitrile groups in this compound increases the molecule's polarity and reactivity toward such additions.
Table 1: Examples of Nucleophilic Additions to Nitrile Groups
| Reaction Type | Reagent/Conditions | Product Type |
|---|---|---|
| Hydrolysis | Acid or Base, Heat | Carboxylic Acid / Amide |
| Cycloaddition | Azides, 1,3-Dipoles | Tetrazoles, Heterocycles |
The hydrogen atom on the carbon connecting the 4-bromophenyl ring and the two nitrile groups is particularly acidic. This "active methylene" group is a critical reactive site. scispace.comresearchgate.net The acidity stems from the ability of the two electron-withdrawing nitrile groups to stabilize the resulting carbanion via resonance.
This acidity facilitates a range of important carbon-carbon bond-forming reactions:
Knoevenagel Condensation: In the presence of a base, the active methylene (B1212753) group can be deprotonated to form a nucleophilic carbanion. This anion readily attacks the carbonyl carbon of aldehydes and ketones, leading to a condensation reaction. This is a widely used method for forming new carbon-carbon double bonds. scispace.comresearchgate.net
Michael Addition: The carbanion derived from this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition. This reaction is a powerful tool for constructing complex molecular frameworks. nih.goviucr.org
Alkylation: The nucleophilic anion can be alkylated by reacting with alkyl halides, providing a straightforward method to introduce alkyl substituents at the C2 position. google.com Such reactions are typically carried out in a polar organic solvent with an inorganic base. google.com
These transformations highlight the role of the active methylene group as a key nucleophilic building block in organic synthesis. scispace.comresearchgate.net
Reactivity of the Bromine Substituent on the Phenyl Ring
The bromine atom attached to the phenyl ring provides another avenue for synthetic modification, primarily through substitution or metal-catalyzed coupling reactions.
While nucleophilic aromatic substitution (SNAr) on aryl halides is possible, it typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group and potent nucleophiles. For this compound, this pathway is generally less favored compared to transition metal-mediated methods.
The carbon-bromine bond is highly susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium, nickel, and copper. This reactivity is the foundation for a wide array of powerful cross-coupling reactions that form new carbon-carbon and carbon-heteroatom bonds. researchgate.netchemscene.com These reactions are central to modern organic synthesis.
Table 2: Common Transition Metal-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent | Palladium (Pd) | C-C |
| Heck Coupling | Alkene | Palladium (Pd) | C-C |
| Sonogashira Coupling | Terminal Alkyne | Palladium (Pd) / Copper (Cu) | C-C |
| Buchwald-Hartwig Amination | Amine | Palladium (Pd) | C-N |
| Stille Coupling | Organotin Reagent | Palladium (Pd) | C-C |
The utility of these reactions allows for the bromine atom to be replaced with a vast range of substituents, making this compound a versatile intermediate for creating diverse molecular architectures.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.netnih.gov This is paired with a basis set, for instance, 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netajchem-a.com
The primary step in these studies is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. For 2-(4-bromophenyl)propanedinitrile, this would reveal the precise spatial relationship between the bromophenyl ring and the propanedinitrile moiety.
Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be achieved by rotation about single bonds. youtube.comyoutube.com For this compound, a key rotational axis is the single bond connecting the propanedinitrile carbon to the bromophenyl ring. By systematically rotating this bond, a potential energy surface can be generated.
The minima on this surface correspond to the most stable, staggered conformations, while the maxima represent the least stable, eclipsed conformations. youtube.com The conformer with the absolute lowest energy is considered the global minimum and represents the most likely structure of the molecule in its ground state. researchgate.net This analysis is crucial for understanding how the molecule's shape influences its properties and interactions. A data table from such a study would typically list the relative energies of each stable conformer, identifying the most energetically favorable arrangement.
Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org
The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO would likely be centered on the electron-withdrawing dinitrile group. The analysis provides a visual map of these orbitals and their energy levels, which is essential for predicting how the molecule will interact with other chemical species. researchgate.net
A data table summarizing FMO analysis would contain the calculated energies of the HOMO and LUMO orbitals and the resulting energy gap, often presented in electron volts (eV).
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
| Note: This table is illustrative. Specific computational data for this compound is not available in the provided search results. |
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Donor-Acceptor Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization and the interactions between electron donor and acceptor sites. cam.ac.uk This is achieved by analyzing the delocalization of electron density from filled, Lewis-type orbitals (donors) to empty, non-Lewis-type orbitals (acceptors). acadpubl.eunih.gov
The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to intramolecular charge transfer. nih.govescholarship.org In this compound, significant interactions would be expected between the lone pairs of the bromine atom and the π-orbitals of the phenyl ring (donors) and the antibonding π* orbitals of the cyano groups (acceptors). This analysis helps to rationalize the molecule's electronic stability and structure. chemrxiv.org
An NBO analysis data table would list the key donor-acceptor interactions along with their corresponding stabilization energies (E(2)).
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (Br) | π* (C-C)ring | Value |
| π (C-C)ring | π* (C≡N) | Value |
| Note: This table is illustrative. Specific computational data for this compound is not available in the provided search results. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. mdpi.comchemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, typically color-coded to indicate different potential regions. wolfram.com
Regions of negative potential (usually colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. chemrxiv.orgresearchgate.net For this compound, the MEP map would likely show strong negative potential around the nitrogen atoms of the two nitrile groups and the bromine atom due to their high electronegativity. Positive potential would be expected around the hydrogen atoms of the phenyl ring. This visual representation is crucial for understanding non-covalent interactions and identifying sites of chemical reactivity. ajchem-a.com
Prediction and Correlation of Spectroscopic Properties with Experimental Data
Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. nih.govmdpi.com The most common approach is the Gauge-Including Atomic Orbital (GIAO) method, which calculates the magnetic shielding tensors for each nucleus. mdpi.com
These calculated shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nih.gov Comparing the predicted NMR spectrum with an experimentally obtained one serves as a rigorous validation of the computed lowest-energy structure. semanticscholar.org Any significant discrepancies might suggest that the molecule adopts a different conformation in solution than predicted in the gas phase calculation.
A data table for this analysis would compare the computationally predicted chemical shifts (in ppm) for each unique proton and carbon atom with their experimentally measured values.
| Atom | Predicted δ (ppm) | Experimental δ (ppm) |
| H1 | Value | Value |
| C1 | Value | Value |
| C2 | Value | Value |
| Note: This table is illustrative. Specific computational data for this compound is not available in the provided search results. |
Simulated Vibrational Frequencies (IR, Raman)
The theoretical vibrational frequencies for this compound would typically be calculated using quantum chemical methods, most commonly Density Functional Theory (DFT). nih.gov Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are standard for optimizing the molecular geometry to its ground state and subsequently calculating the harmonic vibrational frequencies. ijsr.netajchem-a.com
These calculations yield a set of normal modes, each with a corresponding frequency and intensity for both Infrared (IR) and Raman activity. nih.gov The assignments of these vibrational modes are crucial for interpreting experimental spectra. This is often accomplished through Potential Energy Distribution (PED) analysis, which breaks down each normal mode into contributions from internal coordinates (stretching, bending, torsion), allowing for an unambiguous assignment of calculated frequencies to specific molecular motions. ijsr.net
Table 1: Representative Theoretical Vibrational Mode Analysis (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
|---|---|---|---|---|
| ν(C≡N) | 2250-2280 | High | Moderate | Nitrile group symmetric/asymmetric stretching |
| ν(C-Br) | 500-650 | Moderate | High | Carbon-Bromine stretching |
| ν(C-H) aromatic | 3000-3100 | Moderate | High | Aromatic C-H stretching |
| δ(C-H) aromatic | 1000-1300 | High | Moderate | Aromatic C-H in-plane bending |
Note: The data in this table is illustrative and not based on actual published calculations for this compound.
Modeling of UV-Vis Absorption and Emission Spectra
The electronic absorption and emission spectra of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). sharif.educbu.edu.tr This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. sharif.edu The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak.
Modeling would typically be performed on the previously optimized ground-state geometry. To better correlate with experimental conditions, solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). nih.gov Such studies would identify the key electronic transitions, often characterized as π → π* or n → π* transitions, and determine their energies and probabilities. For a related compound, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, studies have shown that crystal habit and size can significantly influence solid-state emission spectra, a phenomenon that could also be relevant for the title compound. researchgate.net
Reaction Mechanism Modeling using Computational Methods
Computational methods, particularly DFT, are powerful tools for elucidating reaction mechanisms. nih.gov For a molecule like this compound, this could involve modeling its synthesis, such as the Knoevenagel condensation of 4-bromobenzaldehyde (B125591) with malononitrile (B47326).
Such a study would involve:
Locating Reactants and Products: Optimizing the geometries of the starting materials and final products.
Identifying Intermediates: Finding any stable molecules that exist along the reaction pathway.
Searching for Transition States (TS): Locating the highest energy point connecting reactants/intermediates to products. This is the key to determining the reaction's activation energy.
Calculating Reaction Energetics: Determining the relative energies of all species to construct a potential energy surface, which reveals the thermodynamic and kinetic favorability of the proposed mechanism. nih.gov
While mechanisms for the Knoevenagel condensation have been proposed, specific computational modeling for the synthesis of this compound is not documented in the searched literature. nih.gov
Supramolecular Interactions and Crystal Packing Studies
The arrangement of molecules in a crystal is governed by a complex network of intermolecular interactions. Computational chemistry provides essential tools for analyzing these forces.
In the solid state, molecules of this compound would be held together by various non-covalent interactions. Based on its structure, the following interactions would be anticipated and could be analyzed computationally:
Hydrogen Bonding: Although a classic hydrogen bond donor is absent, weak C-H···N hydrogen bonds between the phenyl or methine protons and the nitrogen atoms of the nitrile groups are highly probable.
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with nucleophilic atoms like the nitrile nitrogen (C-Br···N).
π-Interactions: These include π-π stacking between the phenyl rings of adjacent molecules and C-H···π interactions. Studies on related bromophenyl derivatives have highlighted the importance of C—Br⋯π interactions in stabilizing crystal packing. nih.govnih.gov
Hirshfeld surface analysis is a standard method for visualizing and quantifying intermolecular interactions in a crystal. nih.gov The analysis maps properties onto a unique molecular surface, allowing for the decomposition of the crystal packing into specific intermolecular contacts and their relative contributions.
A typical analysis generates:
dnorm surfaces: These maps highlight regions of close intermolecular contact, with red spots indicating interactions shorter than the van der Waals radii, such as hydrogen or halogen bonds.
2D Fingerprint Plots: These plots summarize all intermolecular contacts, providing a quantitative percentage contribution for each type of interaction (e.g., H···H, C···H, Br···H, N···H). For example, in a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld analysis quantified the major contributions as H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions. nih.govresearchgate.net
Polymorphism is the ability of a compound to crystallize in multiple distinct crystal structures, each with different physical properties. mdpi.commdpi.com Computational crystal structure prediction (CSP) can be used to explore the landscape of possible polymorphs and their relative thermodynamic stabilities.
Furthermore, computational studies can provide insight into the crystal habit (the external morphology of a crystal). The morphology is influenced by the relative growth rates of different crystal faces, which in turn are affected by the strength of intermolecular interactions. Studies on derivatives have shown that different crystallization conditions can lead to different crystal habits (e.g., blocks vs. needles), which can result in distinct photophysical properties, such as different solid-state emission wavelengths. researchgate.net
Applications in Advanced Materials Science and Chemical Technologies
Utilization as a Versatile Building Block in Complex Organic Synthesis
The presence of the reactive dinitrile group and the modifiable bromophenyl moiety makes 2-(4-bromophenyl)propanedinitrile and its derivatives key starting materials in a variety of synthetic transformations.
Precursor for Diverse Organic Molecules and Materials
This compound serves as a valuable precursor for a wide array of organic molecules and functional materials. The bromine atom on the phenyl ring can be readily substituted or used in cross-coupling reactions to introduce various functional groups or to link the molecule to other scaffolds. For instance, derivatives of this compound have been utilized in the synthesis of complex molecular architectures such as functionalized terpyridines. researchgate.net The Kröhnke reaction, a classic method for pyridine (B92270) synthesis, can be employed to construct these intricate structures. researchgate.net
Furthermore, the dinitrile moiety is a versatile functional group that can undergo a range of chemical transformations. It can be hydrolyzed to carboxylic acids or amides, reduced to amines, or used in cycloaddition reactions to form heterocyclic rings. This reactivity allows for the incorporation of the this compound framework into larger, more complex molecular systems, including polymers and functional materials. For example, related dicyano-containing compounds have been investigated for their potential in creating stable heptafulvenes, which are of interest for functional materials. orgsyn.org
Role in the Synthesis of Various Heterocyclic Compounds
A significant application of this compound and its analogs lies in the synthesis of a diverse range of heterocyclic compounds. The dinitrile group is an excellent Michael acceptor and can react with various nucleophiles to construct five- and six-membered rings.
One common application is in multicomponent reactions (MCRs) for the efficient synthesis of highly substituted heterocycles. For instance, a one-pot reaction involving a 4-bromobenzaldehyde (B125591) (a related precursor), malononitrile (B47326), and a suitable third component can yield complex heterocyclic systems like 2-amino-4-(4-bromophenyl)-1,4-dihydrobenzo rsc.orgresearchgate.netimidazolo[1,2-a]pyrimidine-3-carbonitriles. academie-sciences.fr Similarly, reactions with hydrazine (B178648) derivatives can lead to the formation of pyrazole-containing compounds. nih.govacs.org The reaction of a hydrazide with malononitrile, for example, can produce (3-amino-5-imino-4,5-dihydro-1H-pyrazol-1-yl)(2-(4-bromophenyl)quinolin-4-yl)methanone. acs.org
The following table summarizes some of the heterocyclic systems synthesized using precursors related to this compound.
| Heterocyclic System | Synthetic Method | Precursors | Reference |
| Pyrimidine | Multicomponent Reaction | 2-aminobenzimidazole, 4-bromobenzaldehyde, malononitrile | academie-sciences.fr |
| Pyrazole (B372694) | Cyclocondensation | 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625), malononitrile | nih.govacs.org |
| Terpyridine | Kröhnke Reaction | 4-bromopicolinaldehyde, 2-acetylpyridine | researchgate.net |
Applications in Nonlinear Optical (NLO) Materials
The unique electronic properties of molecules containing the this compound framework make them attractive candidates for the development of nonlinear optical (NLO) materials. These materials are crucial for a variety of photonic applications, including optical switching and data storage.
Design and Synthesis of NLO-Active Derivatives
The design of NLO-active molecules often follows a donor-π-acceptor (D-π-A) architecture. In this design, an electron-donating group (D) is connected to an electron-accepting group (A) through a π-conjugated bridge. The dinitrile group in this compound is a strong electron-withdrawing group, making it an excellent acceptor moiety. The bromophenyl group can be functionalized to introduce a donor group or to extend the π-conjugation of the system.
The synthesis of such NLO chromophores often involves Knoevenagel condensation reactions. For example, an aldehyde containing a donor group can be condensed with 2-(4-bromophenyl)acetonitrile (a related precursor) to create a cyanostilbene-type chromophore. acs.org By strategically choosing the donor and modifying the π-bridge, the NLO properties of the resulting molecule can be fine-tuned.
Structure-Nonlinear Optical Property Relationships
Theoretical studies using Density Functional Theory (DFT) are often employed to predict and understand the NLO properties of these molecules. acs.org Key parameters such as the HOMO-LUMO energy gap, dipole moment, and hyperpolarizability are calculated to assess the NLO potential of a designed molecule. A smaller HOMO-LUMO gap generally correlates with a larger NLO response. acs.org Experimental techniques like hyper-Rayleigh scattering are used to measure the first hyperpolarizability (β) of the synthesized chromophores. rsc.org
The following table presents a conceptual overview of how structural modifications can influence NLO properties in D-π-A systems based on related structures.
| Structural Modification | Effect on Electronic Properties | Impact on NLO Response |
| Stronger Electron Donor | Increased intramolecular charge transfer | Enhanced first hyperpolarizability (β) |
| Extended π-Conjugation | Lowered HOMO-LUMO gap | Increased β and red-shifted absorption |
| Introduction of Auxiliary Acceptors | Modified charge distribution | Tunable NLO properties |
Development of Functional Dyes and Pigments Based on this compound
The chromophoric properties of molecules derived from this compound have led to their use in the development of functional dyes and pigments. The extended π-conjugation in many of its derivatives results in strong absorption in the visible region of the electromagnetic spectrum.
The synthesis of such dyes often involves coupling reactions where the this compound moiety or a related precursor is reacted with a diazonium salt to form an azo dye. ekb.egnih.gov The color of the resulting dye can be tuned by modifying the substituents on the aromatic rings. For instance, the introduction of different aryl groups can lead to a range of colors.
Furthermore, the dinitrile group can be part of a larger chromophoric system, such as in poly(p-phenylenevinylene) (PPV) derivatives. A polymer incorporating a 2-{2,6-bis[2-(4-bromophenyl)vinyl]pyran-4-ylidene}−malononitrile unit has been synthesized and shown to have red-emitting properties for potential use in electroluminescent devices. acs.org The specific structure of these dye molecules dictates their properties, including their absorption and emission wavelengths, solubility, and fastness.
Role as a Reference Material in Analytical Chemistry
This compound serves as a crucial reference material in the field of analytical chemistry. Certified Reference Materials (CRMs) are fundamental for achieving accuracy and ensuring the quality of analytical measurements. They are used for calibrating instruments, validating analytical methods, and as quality control standards to ensure that results are reliable and comparable across different laboratories. honeywell.com The use of independently produced, certified standards is often a requirement for analytical laboratories to maintain accreditation and ensure the highest level of quality assurance. elementec.ie
Several chemical suppliers offer this compound and its related compounds as analytical standards, including certified reference materials and pharmaceutical secondary standards. sigmaaldrich.comsigmaaldrich.com This availability underscores its utility for researchers and quality control analysts who require a highly pure, well-characterized substance to obtain accurate quantitative and qualitative results. The compound is listed as a reference material for various analytical applications, which may include chromatographic and spectroscopic techniques.
The table below summarizes key identifiers for this compound, which are essential for its proper identification and use as a reference standard.
| Identifier | Value | Source |
| IUPAC Name | 2-(4-bromophenyl)propanenitrile (B1278133) | nih.gov |
| CAS Number | 42186-06-1 | nih.govcalpaclab.com |
| Molecular Formula | C₉H₈BrN | nih.govcalpaclab.com |
| Molecular Weight | 210.07 g/mol | nih.govcalpaclab.com |
| InChIKey | FSSOXPFLDSMDKO-UHFFFAOYSA-N | nih.gov |
This table provides key identifiers for this compound.
Integration into Polymer Architectures and Composites
The unique chemical structure of this compound, featuring a bromine atom and a dinitrile group, makes it a candidate for integration into advanced polymer systems and composites. Brominated compounds are widely incorporated into polymers to impart specific properties, most notably flame retardancy. wikipedia.orggoogle.com The bromine atoms can act as radical traps at high temperatures, interrupting the combustion cycle of the material. wikipedia.org This can be achieved by incorporating a brominated monomer during polymerization or by adding it as a functional molecule to the polymer matrix. wikipedia.org
The dinitrile group (malononitrile) is also of significant interest in polymer science. Malononitrile derivatives are used in the synthesis of various polymers and can influence the material's electronic and optical properties. core.ac.ukderpharmachemica.com For example, research has shown that acrylonitrile-based molecules can be embedded into polymer matrices, such as polyvinylcarbazole (PVK), to create small-molecule:polymer composites. researchgate.net These composites can exhibit tunable fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Although direct studies detailing the polymerization of this compound are not extensively documented in the provided results, its structure suggests potential pathways for integration:
Functional Additive in Composites: The compound can be dispersed within a polymer matrix to form a composite material. Research on the related compound (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile demonstrates that such molecules can be embedded in polymer films, influencing the optical properties of the final material. researchgate.netacs.org The blend of a dye in a polymer matrix can lead to tunable fluorescence emission, which is valuable for creating transparent films with specific visible light emissions. researchgate.net
Monomer for Polymer Synthesis: The presence of the reactive nitrile groups and the phenyl ring allows for its potential use as a monomer or a precursor in polymerization reactions. For instance, related dinitrile compounds are used to synthesize cyanopyridine-based conjugated polymers via cyclization reactions. core.ac.uk Furthermore, brominated phenyl groups can be functionalized or used in coupling reactions, such as the Heck coupling reaction, to build polymer backbones. scirp.orgacs.org
The table below outlines the potential roles of the functional groups of this compound in polymer science.
| Functional Group | Potential Role in Polymer Science | Example Application |
| 4-Bromophenyl Group | Source of bromine for flame retardancy; Site for coupling reactions (e.g., Heck, Suzuki) to form polymer chains. wikipedia.orgscirp.orgacs.org | Flame retardant additives in plastics; Synthesis of conjugated polymers. google.comcore.ac.uk |
| Propanedinitrile Group | Enhances electronic and optical properties; Can participate in cyclization or condensation polymerization reactions. core.ac.ukderpharmachemica.com | Active layer in OLEDs; Synthesis of specialty polymers. researchgate.netacs.org |
This table summarizes the potential functions of the key chemical groups within this compound when integrated into polymer systems.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 2-(4-bromophenyl)propanedinitrile
A thorough review of published academic literature reveals a notable scarcity of research focused specifically on this compound. The compound is primarily listed in the catalogs of chemical suppliers, where it is identified by its CAS number 86239-14-7 and molecular formula C₉H₅BrN₂. bldpharm.com This indicates its availability for research purposes, yet it has not been the subject of extensive academic study.
Most of the available scientific information pertains to structurally related compounds, such as those where the propanedinitrile group is modified or part of a larger, more complex molecule. For instance, derivatives like 2-[2-(4-Bromophenyl)-2-oxoethyl]propanedinitrile and 3-hydroxy-2-methylene-3-(4-bromophenyl)propanenitrile (B1251763) are recognized as synthetic intermediates for pharmaceuticals and other fine chemicals. ontosight.ailookchem.com Similarly, related structures have been investigated for their potential biological activities, including as microbial DNA-gyrase inhibitors. nih.govacs.org However, detailed physicochemical characterization, reactivity profiles, and specific application studies for this compound itself are not readily found in peer-reviewed journals. This fundamental gap in knowledge underscores that the compound is an underexplored entity within the scientific community.
Emerging Research Avenues in Synthesis and Reactivity of Brominated Propanedinitriles
While direct research on this compound is limited, the broader class of brominated propanedinitriles is an active area of investigation, offering insights into potential synthetic routes and reactivity patterns.
Synthesis: The synthesis of brominated propanedinitriles typically involves a few key strategies. A common method is the direct bromination of a malononitrile (B47326) precursor using a suitable brominating agent under controlled conditions. Another prevalent synthetic route is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile, to form a more complex dinitrile structure. researchgate.netresearchgate.net Furthermore, research has demonstrated the synthesis of complex heterocyclic systems, such as pyrazole (B372694) derivatives, through the reaction of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) with malononitrile, highlighting the utility of the dinitrile moiety as a building block. nih.gov
Reactivity: The reactivity of brominated propanedinitriles is characterized by the interplay of the bromo- and dinitrile functional groups.
Nucleophilic Substitution: The bromine atom on the phenyl ring is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the introduction of various other functional groups.
Nitrile Group Transformations: The two nitrile (-CN) groups are highly versatile. They can be reduced to primary amines using reducing agents or hydrolyzed to form carboxylic acids. solubilityofthings.com
Cycloaddition Reactions: The dinitrile functional group can participate in cycloaddition reactions, serving as a key component in the synthesis of diverse heterocyclic structures like pyridazine (B1198779) derivatives. researchgate.net
These established synthetic and reactivity patterns for related compounds provide a solid foundation for future exploratory studies on this compound.
Prospective Areas for Advanced Materials Science Applications and Chemical Innovation
The structural motifs present in this compound suggest a range of potential applications in materials science and as a platform for chemical innovation, largely extrapolated from research on analogous compounds.
Advanced Materials Science: Brominated dinitrile derivatives have shown promise in several areas of materials science. They have been investigated for their non-linear optical (NLO) properties, which are crucial for applications in photonics and telecommunications. researchgate.netacs.org The unique photoluminescence properties of some derivatives, including aggregation-induced emission, make them candidates for use in organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net In the realm of polymer chemistry, related compounds have been used as initiators in atom transfer radical polymerization (ATRP) to synthesize polymers with controlled molecular weights and properties. Furthermore, the development of non-fullerene acceptors for organic solar cells (OSCs) has seen the use of complex dinitrile compounds, suggesting a potential role for novel brominated dinitriles in this field. researchgate.net
Chemical Innovation: As a functionalized building block, this compound holds potential for the synthesis of novel molecules. Its versatile reactivity allows it to be a precursor for a wide range of pharmaceuticals and agrochemicals. lookchem.comsolubilityofthings.com The presence of the bromophenyl group not only influences the electronic properties of the molecule but also provides a handle for further chemical modifications through cross-coupling reactions, which could lead to new classes of compounds with tailored biological or material properties. ontosight.ai
Table 1: Potential Applications of Structurally Related Brominated Dinitriles
| Application Area | Specific Use | Related Compound Example |
|---|---|---|
| Materials Science | Polymerization Initiator (ATRP) | 2-Bromopropanedinitrile (B158379) |
| Non-Linear Optics / Photonics | (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile researchgate.netacs.org | |
| Organic Solar Cells (Acceptors) | Brominated ITIC Derivatives researchgate.net | |
| Medicinal Chemistry | Antimicrobial Agents | 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives nih.govacs.org |
| Anticancer Agents | Derivatives of 2-bromopropanedinitrile |
Challenges and Opportunities in the Further Academic Study of this compound Chemistry
The current state of knowledge on this compound presents both significant challenges and compelling opportunities for the scientific community.
Challenges:
Lack of Foundational Data: The most immediate challenge is the absence of fundamental experimental data, including detailed spectroscopic characterization, physicochemical properties, and toxicological information.
Synthetic Control: Achieving high selectivity and yield in the synthesis and subsequent reactions can be challenging. For instance, controlling the regioselectivity of reactions on the phenyl ring or managing the reactivity of the two nitrile groups requires careful optimization.
Polymorphism and Morphology: For applications in materials science, controlling the solid-state packing and crystal morphology is critical, as these factors can dramatically influence the material's electronic and optical properties. researchgate.netacs.org
Opportunities:
Fundamental Research: The scarcity of data provides a wide-open field for foundational research. A comprehensive study of its synthesis, purification, and full characterization would be a valuable contribution to the chemical literature.
Exploration of Reactivity: A systematic investigation into the reactivity of this compound would unlock its potential as a versatile building block for more complex molecules.
Novel Material Development: Given the promising applications of related compounds, there is a significant opportunity to explore its use in developing new functional materials, such as polymers, NLO materials, and components for organic electronics.
Medicinal Chemistry: Its structure is a promising scaffold for medicinal chemistry research. Investigating its biological activity and that of its derivatives could lead to the discovery of new therapeutic agents.
Q & A
Q. What are the key structural features of 2-(4-bromophenyl)propanedinitrile, and how do they influence its reactivity?
The compound (C₁₀H₅BrN₂O) features a 4-bromophenyl group attached to a propanedinitrile backbone, with two nitrile groups (C≡N) and a hydroxyl-substituted methylidene group. Key structural attributes include:
- Bonding : 14 non-H bonds (9 multiple bonds: 1 double bond, 2 triple bonds, 6 aromatic bonds) and 1 rotatable bond .
- Functional groups : The nitrile groups are electron-withdrawing, enhancing electrophilic reactivity, while the hydroxyl group introduces hydrogen-bonding potential .
- Geometry : The planar 4-bromophenyl ring and conjugated dinitrile system enable π-π stacking and charge-transfer interactions, critical for solid-state packing and optoelectronic applications.
Q. What synthetic methodologies are employed to prepare this compound?
A common approach involves Knoevenagel condensation :
React 4-bromobenzaldehyde with malononitrile in the presence of a base (e.g., piperidine) under reflux in ethanol .
Monitor reaction progress via TLC or NMR.
Purify via recrystallization or column chromatography.
This method leverages the electrophilicity of the aldehyde and the nucleophilic nitrile groups, achieving yields >80% in optimized conditions.
Advanced Research Questions
Q. How can computational chemistry predict the electronic properties and reactivity of this compound?
Methods :
- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges to predict sites for nucleophilic/electrophilic attack .
- QSPR/Neural Networks : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., polar surface area, dipole moment) with experimental data (e.g., solubility, thermal stability) .
- Molecular Dynamics (MD) : Simulates solvent interactions and diffusion coefficients in polymer matrices for materials science applications.
Q. What crystallographic techniques are used to resolve the solid-state structure of this compound?
Protocol :
Data Collection : Use a single-crystal X-ray diffractometer (e.g., Oxford Diffraction CCD) with MoKα radiation (λ = 0.71073 Å) at 100 K .
Structure Solution : Apply direct methods (SHELXS-97) to phase reflections and refine via full-matrix least-squares (SHELXL-97) .
Validation : Check for R-factor convergence (e.g., R₁ < 0.05 for I > 2σ(I)) and analyze residual electron density.
Visualization : Use ORTEP-3 to generate thermal ellipsoid plots and identify hydrogen-bonding networks (e.g., C—H⋯N interactions) .
Q. Key Findings :
Q. How do intermolecular interactions dictate the crystal packing and stability of this compound?
Analysis :
- Graph Set Theory : Classify hydrogen-bonding motifs (e.g., C(6) chains for C—H⋯N interactions) to identify recurring patterns .
- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H⋯Br, H⋯O) using CrystalExplorer. The bromine atom contributes 12% to the surface via halogen bonding .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) reveals a melting point of 175–177°C, correlating with strong van der Waals forces from aromatic stacking .
Q. What strategies optimize the compound’s application in organic electronics or medicinal chemistry?
Methodological Approaches :
- Structure-Activity Relationship (SAR) : Modify the bromophenyl group to trifluoromethyl or nitro derivatives to enhance electron-deficient character for n-type semiconductors .
- Biological Screening : Test antimicrobial activity via microbroth dilution (MIC < 50 µg/mL against S. aureus), leveraging the nitrile groups’ electrophilicity for enzyme inhibition .
- Polymer Composite Design : Blend with poly(3-hexylthiophene) (P3HT) and analyze charge mobility via space-charge-limited current (SCLC) measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
